molecular formula C12H15ClF3N B1389054 4-(4-(Trifluoromethyl)phenyl)piperidine hydrochloride CAS No. 574008-73-4

4-(4-(Trifluoromethyl)phenyl)piperidine hydrochloride

Cat. No. B1389054
M. Wt: 265.7 g/mol
InChI Key: KURKYPUJETYTIT-UHFFFAOYSA-N
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Description

“4-(4-(Trifluoromethyl)phenyl)piperidine hydrochloride” is used in the preparation of adenosine receptor antagonists . and appears as a white solid .


Molecular Structure Analysis

The InChI code for “4-(4-(Trifluoromethyl)phenyl)piperidine hydrochloride” is 1S/C12H14F3N.ClH/c13-12(14,15)11-3-1-9(2-4-11)10-5-7-16-8-6-10;/h1-4,10,16H,5-8H2;1H . This code represents the compound’s molecular structure.


Physical And Chemical Properties Analysis

“4-(4-(Trifluoromethyl)phenyl)piperidine hydrochloride” is a white solid with a melting point of 155-159 °C . It should be stored at a temperature of 2-8°C .

Scientific Research Applications

Synthesis and Structural Characterization

  • A novel compound structurally related to 4-(4-(Trifluoromethyl)phenyl)piperidine hydrochloride was synthesized and characterized, showing potential anti-leukemia bioactivity and cellular growth inhibition properties (Wang et al., 2009).

Antibacterial Activity

  • Piperidine derivatives, including those structurally similar to 4-(4-(Trifluoromethyl)phenyl)piperidine hydrochloride, have demonstrated antibacterial activity, highlighting their potential in medicinal chemistry (Ram C.Merugu, D.Ramesh, B.Sreenivasulu, 2010).

Crystal and Molecular Structure Analysis

  • Detailed crystal and molecular structure analysis of piperidine derivatives, including those related to 4-(4-(Trifluoromethyl)phenyl)piperidine hydrochloride, has been conducted, providing insights into their physical and chemical properties (M. Szafran, A. Komasa, E. Bartoszak-Adamska, 2007).

Impurity Identification in Pharmaceutical Compounds

Anti-Tuberculosis Activity

Anti-Neoplastic Activity

  • Certain piperidine derivatives have been evaluated for their anti-cancer activity, with some showing considerable improvements in relevant biological parameters in animal models (K. Arul, A. Smith, 2016).

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing off immediately with plenty of water if it comes into contact with skin or eyes, and avoiding breathing in dust, fume, gas, mist, vapors, or spray .

Future Directions

While the specific future directions for “4-(4-(Trifluoromethyl)phenyl)piperidine hydrochloride” are not detailed in the search results, compounds with similar structures have been used in the synthesis of dopamine D3 receptor antagonists , indicating potential applications in neuroscience and pharmacology.

properties

IUPAC Name

4-[4-(trifluoromethyl)phenyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3N.ClH/c13-12(14,15)11-3-1-9(2-4-11)10-5-7-16-8-6-10;/h1-4,10,16H,5-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KURKYPUJETYTIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CC=C(C=C2)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60662840
Record name 4-[4-(Trifluoromethyl)phenyl]piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60662840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-(Trifluoromethyl)phenyl)piperidine hydrochloride

CAS RN

574008-73-4
Record name 4-[4-(Trifluoromethyl)phenyl]piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60662840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[4-(trifluoromethyl)phenyl]piperidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
L Zhang, MA Brodney, J Candler… - Journal of medicinal …, 2011 - ACS Publications
A novel series of mGluR2 positive allosteric modulators (PAMs), 1-[(1-methyl-1H-imidazol-2-yl)methyl]-4-phenylpiperidines, is herein disclosed. Structure−activity relationship studies …
Number of citations: 41 pubs.acs.org
K Imamura, N Tomita, Y Kawakita, Y Ito, K Ono… - Bioorganic & medicinal …, 2017 - Elsevier
A lead compound A was identified previously as an stearoyl coenzyme A desaturase (SCD) inhibitor during research on potential treatments for obesity. This compound showed high …
Number of citations: 34 www.sciencedirect.com
G Ortore, E Orlandini, L Betti… - ACS Chemical …, 2020 - ACS Publications
The most commonly used antidepressant drugs are the serotonin transporter inhibitors. Their effects depend strongly on the selectivity for a single monoamine transporter compared to …
Number of citations: 11 pubs.acs.org

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